Cas no 844882-18-4 (7-Methyl-1H-indazol-5-amine)

7-Methyl-1H-indazol-5-amine structure
7-Methyl-1H-indazol-5-amine structure
Produktname:7-Methyl-1H-indazol-5-amine
CAS-Nr.:844882-18-4
MF:C8H9N3
MW:147.177160978317
MDL:MFCD03792678
CID:1029535
PubChem ID:1382022

7-Methyl-1H-indazol-5-amine Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 7-Methyl-1H-indazol-5-amine
    • 5-Amino-7-methyl-1H-indazole
    • 7-Methyl-1H-indazol-5-amine (ACI)
    • 5-Amino-7-methylindazole
    • 7-methyl-1H-indazol-5-ylamine
    • CS-0037313
    • EN300-2990492
    • 7-methyl-1H-indazole-5-ylamine
    • AS-50455
    • 844882-18-4
    • AKOS001740125
    • DTXSID50362544
    • DB-359875
    • GLPNKPFVJHRZDB-UHFFFAOYSA-N
    • P10277
    • SY241610
    • SCHEMBL1286200
    • STK778608
    • PB12303
    • MFCD03792678
    • MDL: MFCD03792678
    • Inchi: 1S/C8H9N3/c1-5-2-7(9)3-6-4-10-11-8(5)6/h2-4H,9H2,1H3,(H,10,11)
    • InChI-Schlüssel: GLPNKPFVJHRZDB-UHFFFAOYSA-N
    • Lächelt: N1NC2C(=CC(=CC=2C)N)C=1

Berechnete Eigenschaften

  • Genaue Masse: 147.079647300g/mol
  • Monoisotopenmasse: 147.079647300g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 11
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 148
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 54.7Ų
  • XLogP3: 1.2

7-Methyl-1H-indazol-5-amine Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Chemenu
CM149986-250mg
5-Amino-7-methyl-1H-indazole
844882-18-4 95%+
250mg
$*** 2023-03-31
Enamine
EN300-2959153-5g
7-methyl-1H-indazol-5-amine
844882-18-4 95%
5g
$2028.0 2023-09-06
Chemenu
CM149986-1g
5-Amino-7-methyl-1H-indazole
844882-18-4 95%
1g
$505 2021-08-05
abcr
AB485271-1 g
7-Methyl-1H-indazol-5-amine; .
844882-18-4
1g
€784.20 2023-06-15
eNovation Chemicals LLC
D766806-1g
7-Methyl-1H-indazol-5-aMine
844882-18-4 95+%
1g
$440 2023-09-04
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB05521-250MG
7-methyl-1H-indazol-5-amine
844882-18-4 97%
250MG
¥ 910.00 2023-04-13
eNovation Chemicals LLC
Y1208489-1G
7-methyl-1H-indazol-5-amine
844882-18-4 97%
1g
$340 2024-05-23
Enamine
EN300-2990492-0.1g
7-methyl-1H-indazol-5-amine
844882-18-4 95%
0.1g
$241.0 2023-05-26
Enamine
EN300-2990492-0.25g
7-methyl-1H-indazol-5-amine
844882-18-4 95%
0.25g
$347.0 2023-05-26
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB05521-100MG
7-methyl-1H-indazol-5-amine
844882-18-4 97%
100MG
¥ 541.00 2023-04-13

7-Methyl-1H-indazol-5-amine Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Water ;  1 h, 50 °C
2.1 Reagents: Sodium nitrite Solvents: Acetic acid ;  10 min, 0 °C; 0 °C → rt; 12 h, rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, 1 atm, rt
Referenz
Development of 2, 4-diaminoquinazoline derivatives as potent PAK4 inhibitors by the core refinement strategy
Hao, Chenzhou; et al, European Journal of Medicinal Chemistry, 2017, 131, 1-13

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, 1 atm, rt
Referenz
Development of 2, 4-diaminoquinazoline derivatives as potent PAK4 inhibitors by the core refinement strategy
Hao, Chenzhou; et al, European Journal of Medicinal Chemistry, 2017, 131, 1-13

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Sodium nitrite Solvents: Acetic acid ;  10 min, 0 °C; 0 °C → rt; 12 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, 1 atm, rt
Referenz
Development of 2, 4-diaminoquinazoline derivatives as potent PAK4 inhibitors by the core refinement strategy
Hao, Chenzhou; et al, European Journal of Medicinal Chemistry, 2017, 131, 1-13

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Silica ;  rt
2.1 Reagents: Sodium nitrite ,  Nitric acid Solvents: Acetic acid ,  Water ;  4 h, reflux
3.1 Reagents: Sulfuric acid Solvents: Water ;  1 h, 50 °C
4.1 Reagents: Sodium nitrite Solvents: Acetic acid ;  10 min, 0 °C; 0 °C → rt; 12 h, rt
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, 1 atm, rt
Referenz
Development of 2, 4-diaminoquinazoline derivatives as potent PAK4 inhibitors by the core refinement strategy
Hao, Chenzhou; et al, European Journal of Medicinal Chemistry, 2017, 131, 1-13

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Sodium nitrite ,  Nitric acid Solvents: Acetic acid ,  Water ;  4 h, reflux
2.1 Reagents: Sulfuric acid Solvents: Water ;  1 h, 50 °C
3.1 Reagents: Sodium nitrite Solvents: Acetic acid ;  10 min, 0 °C; 0 °C → rt; 12 h, rt
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, 1 atm, rt
Referenz
Development of 2, 4-diaminoquinazoline derivatives as potent PAK4 inhibitors by the core refinement strategy
Hao, Chenzhou; et al, European Journal of Medicinal Chemistry, 2017, 131, 1-13

7-Methyl-1H-indazol-5-amine Raw materials

7-Methyl-1H-indazol-5-amine Preparation Products

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:844882-18-4)7-Methyl-1H-indazol-5-amine
A1091493
Reinheit:99%
Menge:1g
Preis ($):362.0